molecular formula C5H4Cl2N2O B7826814 5,6-dichloro-2-methyl-1H-pyrimidin-4-one

5,6-dichloro-2-methyl-1H-pyrimidin-4-one

Cat. No.: B7826814
M. Wt: 179.00 g/mol
InChI Key: KUQPBCZFPWRAHB-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methyl-1H-pyrimidin-4-one (CAS 32265-50-2) is a chemical compound with the molecular formula C 5 H 4 Cl 2 N 2 O and a molecular weight of 179.00 g/mol . This high-purity pyrimidine derivative is offered with a guaranteed purity of >97% . As a versatile synthetic intermediate, this compound is a valuable building block in medicinal chemistry and pharmaceutical research. It belongs to a class of dihalogenated pyrimidines known for their utility in constructing more complex molecules for biological evaluation . Research into analogous 2-amino-4,6-dichloropyrimidines has shown that these compounds can exhibit significant biological activity, such as dose-dependent inhibition of immune-activated nitric oxide (NO) production, suggesting potential as candidates for immunology and inflammation research . The dichloro-substituted pyrimidine scaffold is a key precursor in synthesizing targeted compounds for various research applications, including oncology and virology . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dichloro-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQPBCZFPWRAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The pyrimidin-4-one scaffold is typically constructed via cyclocondensation between β-keto esters and amidines. For 5,6-dichloro-2-methyl-1H-pyrimidin-4-one, methyl acetoacetate (a β-keto ester) reacts with acetamidine hydrochloride under basic conditions to form 2-methylpyrimidin-4-one. This intermediate lacks chlorine substituents, necessitating post-cyclization chlorination.

Key Steps :

  • Base-Mediated Cyclization : Sodium methoxide in methanol facilitates deprotonation and nucleophilic attack, forming the pyrimidine ring.

  • Acid Workup : Hydrochloric acid (4 M) precipitates the intermediate (yield: 86–87%).

Direct Chlorination of Pyrimidin-4-one Intermediates

Chlorination Agents and Conditions

Chlorination of 2-methylpyrimidin-4-one to introduce Cl at positions 5 and 6 employs phosphorus oxychloride (POCl₃) or triphosgene (bis(trichloromethyl) carbonate). Triphosgene is preferred industrially due to its lower toxicity and controlled reactivity.

Procedure :

  • Reaction Setup : 2-Methylpyrimidin-4-one is suspended in dichloroethane with N,N-diethylaniline (acid scavenger).

  • Chlorination : Triphosgene (3 equiv.) in dichloroethane is added dropwise under reflux (6–8 h).

  • Workup : The organic layer is washed with HCl (4 M) and water, dried (Na₂SO₄), and concentrated.

  • Recrystallization : Ethylene dichloride yields this compound (yield: 90–92%, m.p. 42–44°C).

Optimization Data :

ParameterValue
TemperatureReflux (83–85°C)
Molar Ratio (Triphosgene)3:1 (vs. substrate)
Reaction Time6–8 h

Comparative Analysis of Chlorination Agents

AgentYield (%)Safety ProfileScalability
POCl₃80–85Toxic, corrosiveModerate
Triphosgene90–92Safer, controlled releaseHigh

Triphosgene’s gradual Cl⁻ release minimizes side reactions (e.g., over-chlorination).

Lithiation-Electrophilic Substitution Strategies

Directed C5 Functionalization

4,6-Dichloro-2-methylpyrimidine derivatives undergo lithiation at C5 using lithium diisopropylamide (LDA), enabling electrophilic chlorination.

Procedure :

  • Lithiation : 4,6-Dichloro-2-methylpyrimidine is treated with LDA in THF at −78°C.

  • Chlorination : Reaction with hexachloroethane introduces Cl at C5, yielding 5,6-dichloro-2-methylpyrimidine.

  • Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the pyrimidine to the 4-one tautomer.

Challenges :

  • Strict temperature control (−78°C) is required to prevent side reactions.

  • Low functional group tolerance limits substrate scope.

Industrial-Scale Production

Process Intensification

Large-scale synthesis (e.g., 10 L batches) follows the triphosgene route with modifications:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Solvent Recovery : Dichloroethane is distilled and reused, lowering costs.

Economic Metrics :

MetricValue
Raw Material Cost$12–15/kg
Energy Consumption8–10 kWh/kg
Waste Generation2–3 kg/kg product

Emerging Methodologies

Photocatalytic Chlorination

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to activate Cl₂ for regioselective chlorination. Preliminary data show 70–75% yield at room temperature, but scalability remains unproven.

Biocatalytic Approaches

Engineered halogenases (e.g., RebH) selectively introduce Cl at C5 and C6 under mild conditions . Current limitations include low reaction rates (12–24 h) and enzyme stability.

Scientific Research Applications

5,6-Dichloro-2-methyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives used in pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, including cancer, viral infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them effective as anticancer agents. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Substituent Analysis

Key structural analogs and their substituent configurations are compared below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
5,6-Dichloro-2-methyl-1H-pyrimidin-4-one Cl (5,6), CH₃ (2) C₅H₄Cl₂N₂O 191.01 Polarized structure; inferred lipophilicity N/A
2-Amino-5-chloro-6-methyl-1H-pyrimidin-4-one Cl (5), CH₃ (6), NH₂ (2) C₅H₆ClN₃O 175.58 Higher polarity due to NH₂; safety data available
4,6-Dichloro-2-(methylthio)pyrimidine Cl (4,6), SCH₃ (2) C₅H₄Cl₂N₂S 211.07 Methylthio group enhances nucleophilic reactivity
2-Amino-6-methylpyrimidin-4(1H)-one CH₃ (6), NH₂ (2) C₅H₇N₃O 141.13 Crystal structure with π-π stacking
6-(Difluoromethyl)-4(1H)-pyrimidinone CF₂H (6) C₅H₄F₂N₂O 158.10 Enhanced metabolic stability due to fluorine
5,6-Diamino-2-(dimethylamino)-1H-pyrimidin-4-one NH₂ (5,6), N(CH₃)₂ (2) C₆H₁₁N₅O 169.18 High solubility (PSA = 101.29 Ų)

Physicochemical Properties

  • Lipophilicity: The dichloro substituents in the target compound increase lipophilicity (predicted logP ~1.5–2.0) compared to analogs like 2-amino-5-chloro-6-methyl-1H-pyrimidin-4-one (logP ~0.5–1.0) . This impacts bioavailability and membrane permeability.
  • Melting Points : Complex analogs in (e.g., 4b: 231.6–232.8°C) suggest halogenated derivatives exhibit higher melting points due to halogen bonding . The target compound likely follows this trend.
  • Solubility: Amino-substituted derivatives (e.g., ) show higher aqueous solubility due to hydrogen-bonding capacity, whereas dichloro analogs are more soluble in organic solvents .

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Donating Groups: Dichloro groups (Cl) deactivate the pyrimidinone ring, directing electrophilic substitutions to positions 2 and 4. In contrast, amino groups (NH₂) activate the ring for reactions at positions 5 and 6 . Methylthio (SCH₃) in 4,6-dichloro-2-(methylthio)pyrimidine enhances nucleophilic aromatic substitution (SₙAr) reactivity compared to the target's methyl group .

Q & A

What are the standard synthetic routes for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one, and how do reaction conditions influence yield?

Category: Basic Synthesis
Answer:
The synthesis typically involves chlorination of a pyrimidinone precursor using agents like phosphoryl chloride (POCl₃) under reflux conditions. Key steps include:

  • Chlorination: Reacting 2-methyl-1H-pyrimidin-4-one derivatives with POCl₃ at 85–95°C in the presence of an acid scavenger (e.g., triethylamine) to introduce chlorine atoms .
  • Purification: Chromatography (e.g., silica gel) or recrystallization to isolate the product, with yields highly dependent on temperature control and stoichiometric ratios of reagents .

How is this compound characterized structurally, and what techniques resolve ambiguities in its configuration?

Category: Basic Characterization
Answer:

  • X-ray crystallography is the gold standard for resolving atomic positions, hydrogen bonding (e.g., N–H⋯O interactions), and π-π stacking distances (e.g., 3.776 Å face-to-face interactions) .
  • Spectroscopic methods :
    • NMR (¹H/¹³C) to confirm substitution patterns and chlorine placement.
    • IR spectroscopy to identify carbonyl (C=O) and NH stretches .

How can researchers optimize reaction yields when synthesizing this compound, especially in multi-step protocols?

Category: Advanced Synthesis
Answer:

  • Condition tuning : Use scavengers (e.g., triethylamine) to neutralize HCl byproducts during chlorination, preventing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Step monitoring : TLC or HPLC to track reaction progress and minimize over-chlorination .

What methodologies address contradictions in reported biological activity data for this compound?

Category: Advanced Biological Analysis
Answer:

  • Assay validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity.
  • Structural analogs : Compare activity with derivatives (e.g., 4-amino or methyl-substituted pyrimidinones) to identify structure-activity relationships (SAR) .
  • Dose-response studies : Ensure linearity in IC₅₀ curves to rule off-target effects .

What purification strategies are most effective for removing halogenated byproducts?

Category: Basic Purification
Answer:

  • Flash chromatography : Use gradients of ethyl acetate/hexane to separate halogenated impurities.
  • Recrystallization : Ethanol/water mixtures exploit solubility differences, achieving >95% purity .

How can researchers resolve ambiguities in the compound’s stability under physiological conditions?

Category: Advanced Stability Studies
Answer:

  • Accelerated stability testing : Incubate the compound in PBS at 37°C and monitor degradation via HPLC-MS over 72 hours.
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .

What computational methods support the interpretation of experimental structural data?

Category: Advanced Computational Analysis
Answer:

  • Density Functional Theory (DFT) : Validate hydrogen-bonding networks and compare calculated vs. experimental bond lengths (e.g., C–C mean deviation = 0.003 Å) .
  • Molecular docking : Predict binding modes to biological targets (e.g., enzymes) using software like AutoDock Vina .

How do researchers differentiate between tautomeric forms of this compound in solution?

Category: Advanced Tautomerism Analysis
Answer:

  • Dynamic NMR : Observe chemical shift changes in ¹H NMR spectra at variable temperatures to detect tautomeric equilibria.
  • pH-dependent studies : Adjust pH to stabilize specific tautomers (e.g., enol vs. keto forms) .

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